molecular formula C19H20F3N3O B3911369 4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

Cat. No.: B3911369
M. Wt: 363.4 g/mol
InChI Key: KEBMJOAQCWWLHG-OEAKJJBVSA-N
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Description

4-(2-Methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a 4-(trifluoromethyl)benzylidene moiety at the N-terminus. Its molecular formula is C₂₅H₂₃F₃N₃O, with a molecular weight of approximately 438.47 g/mol. The compound is structurally characterized by:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and receptor interactions.
  • 2-Methoxyphenyl substituent: Introduces electron-donating effects and modulates lipophilicity.
  • 4-(Trifluoromethyl)benzylidene group: Provides strong electron-withdrawing properties and enhances metabolic stability .

This compound is hypothesized to target central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or enzymes (e.g., CYP51) based on structural parallels with pharmacologically active analogs .

Properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-26-18-5-3-2-4-17(18)24-10-12-25(13-11-24)23-14-15-6-8-16(9-7-15)19(20,21)22/h2-9,14H,10-13H2,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBMJOAQCWWLHG-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine , also known by its CAS number 315216-90-1, is a piperazine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is C19H20F3N3OC_{19}H_{20}F_3N_3O. Its structure features a piperazine ring, a methoxyphenyl group, and a trifluoromethyl-substituted benzylidene moiety. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has been investigated for its anti-neuroinflammatory properties. It has shown potential in inhibiting the NF-κB signaling pathway, which is crucial in regulating inflammatory responses in the central nervous system (CNS) .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. In vitro studies reported IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating moderate inhibition potential .
  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By modulating the NF-κB pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in neurodegenerative diseases .
  • Interaction with Acetylcholinesterase : The structural characteristics allow it to bind effectively to AChE and BuChE, thereby prolonging the action of acetylcholine in synaptic clefts, which is beneficial for cognitive functions .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Neuroinflammation Model : In a mouse model of neuroinflammation, the administration of this compound resulted in a significant reduction in microglial activation markers, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 liver cells indicated that the compound did not exhibit significant toxicity at concentrations up to 100 µM, supporting its safety profile for further development .

Data Tables

Biological ActivityIC50 Values (µM)Reference
AChE Inhibition46.8 - 137.7
BuChE Inhibition19.1 - 881.1
Anti-inflammatory CytokinesReduced TNF-α, IL-6
Cytotoxicity (HepG2 cells)Non-toxic at 100 µM

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties among the target compound and analogs:

Compound Name Piperazine Substituent Benzylidene/Other Group Molecular Weight (g/mol) Key Physicochemical Properties
Target Compound 4-(2-Methoxyphenyl) 4-(Trifluoromethyl)benzylidene ~438.47 High lipophilicity (logP ~4.2), moderate solubility
18F-Mefway () 4-(2-Methoxyphenyl) Cyclohexanecarboxamide-¹⁸F ~460.5 Radiolabeled; used for 5-HT₁A PET imaging
WC 44 () 4-(2-Methoxyphenyl) Benzamide ~420.5 D3 dopamine receptor agonist (ED₅₀ = 5 mg/kg)
N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine () 4-(4-Methylbenzyl) Benzylidene ~375.5 Increased hydrophobicity (logP ~5.1)
UDO () 4-(Trifluoromethyl)phenyl Pyridin-3-yl ~450.4 CYP51 inhibitor (IC₅₀ = 0.8 µM vs. T. cruzi)

Key Observations :

  • The 2-methoxyphenyl group (common in target compound, 18F-Mefway, and WC 44) is associated with CNS receptor targeting (e.g., serotonin/dopamine).
  • The trifluoromethyl group in the target compound and UDO enhances metabolic stability and enzyme binding via hydrophobic interactions .
  • Substituting the benzylidene group with benzamide (WC 44) or pyridyl (UDO) shifts biological activity from receptor agonism to enzyme inhibition.
Receptor Targeting
  • Serotonin 1A (5-HT₁A) Receptors :
    • 18F-Mefway () and the target compound share the 4-(2-methoxyphenyl)piperazine motif, critical for 5-HT₁A affinity. The trifluoromethyl group in the target may enhance blood-brain barrier penetration compared to 18F-FCWAY (a related radioligand) .
  • Dopamine D3 Receptors :
    • WC 44 () demonstrates that 2-methoxyphenyl-piperazines can achieve D3 selectivity. The target compound’s benzylidene group may reduce D3 affinity but improve off-target safety .
Enzyme Inhibition
  • CYP51 Inhibition: UDO () shows that trifluoromethylphenyl-piperazines inhibit Trypanosoma cruzi CYP51. The target compound’s benzylidene group may sterically hinder enzyme access, reducing potency compared to UDO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine
Reactant of Route 2
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4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine

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